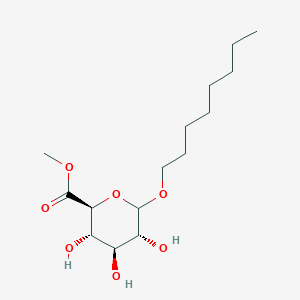

![molecular formula C9H6FLiN2O2 B3001610 Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197057-64-8](/img/structure/B3001610.png)

Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

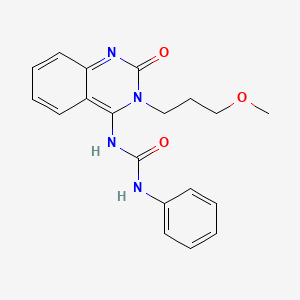

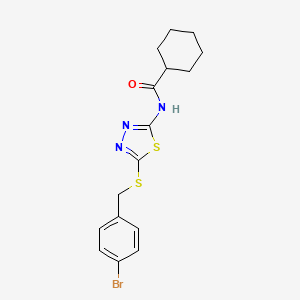

“Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate” is a compound that contains a lithium atom and a 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate moiety . The benzo[d]imidazole part of the molecule is a type of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Synthesis of Imidazoles

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of substituted imidazoles, such as Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate, has seen recent advances . The bonds constructed during the formation of the imidazole are of particular interest .

Fluorinated Imidazoles and Benzimidazoles

Fluorinated imidazoles and benzimidazoles have found applications in various fields . The preparation of various fluoro-functionalized imidazoles and benzimidazoles, including Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate, is discussed .

Pharmaceuticals and Agrochemicals

Imidazoles and benzimidazoles are present in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals . The number of pharmaceuticals and agrochemicals bearing fluorinated imidazoles and benzimidazoles is relatively small , which might be partially attributed to the difficulty in the rapid preparation of a large number of targeted fluorinated imidazole and benzimidazole analogs during the discovery process .

Ligands and N-heterocyclic Carbenes

Imidazole-based ligands and N-heterocyclic carbenes have shown remarkable catalytic effects on many organic reactions .

Ionic Liquids

Fluoroalkyl-derivatized imidazolium-based ionic liquids are becoming increasingly important in the material science area . Besides relative thermal stability and potential use as green solvents, imidazolium ionic liquids are also useful in biphasic reaction catalysis, conductive membranes, dye-sensitized solar cells, atom transfer radical polymerization, and as water purification agents .

Rechargeable Lithium Battery Technology

2-Trifluoromethyl-4,5-dicyanoimidazole lithium salt (LiTDI) shows promising results in rechargeable lithium battery technology . It’s possible that Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate could have similar applications.

Future Directions

The future directions for research on “Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate” could include further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential applications in various fields. Given the broad range of biological activities exhibited by imidazole derivatives, this compound could have potential applications in drug development .

Mechanism of Action

Target of action

Imidazole derivatives are known to interact with a variety of biological targets. They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of action

The exact mode of action can vary depending on the specific imidazole derivative and its target. For example, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can interfere with inflammatory or allergic responses .

Biochemical pathways

Imidazole derivatives can affect a wide range of biochemical pathways, depending on their specific targets. For example, they might interfere with the synthesis of certain proteins or disrupt cell membrane integrity in bacteria or fungi .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of imidazole derivatives can vary widely depending on their specific chemical structure. Some are readily absorbed and distributed throughout the body, while others are metabolized quickly and excreted .

Result of action

The molecular and cellular effects of imidazole derivatives can include the inhibition of cell growth, the induction of cell death, the suppression of inflammatory responses, and many others .

Action environment

The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

properties

IUPAC Name |

lithium;7-fluoro-1-methylbenzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2.Li/c1-12-7-5(10)3-2-4-6(7)11-8(12)9(13)14;/h2-4H,1H3,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVYKKHCJOYMAS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C2=C(C=CC=C2F)N=C1C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FLiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B3001531.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide](/img/structure/B3001536.png)

![Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B3001537.png)

![2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B3001538.png)

![N-[[4-(2,5-dimethylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3001545.png)

![3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)